molecular formula C9H15N3 B3099042 N-Methyl-N-({6-[(methylamino)methyl]-pyridin-2-yl}methyl)amine CAS No. 134956-67-5

N-Methyl-N-({6-[(methylamino)methyl]-pyridin-2-yl}methyl)amine

Cat. No.: B3099042
CAS No.: 134956-67-5
M. Wt: 165.24 g/mol
InChI Key: CWZCDQKFQRKZKG-UHFFFAOYSA-N
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Description

N-Methyl-N-({6-[(methylamino)methyl]-pyridin-2-yl}methyl)amine (IUPAC name) is a pyridine-derived amine with two methylamino substituents. Its molecular formula is C₉H₁₅N₃, and it has a molecular weight of 165.24 g/mol (CAS: 51639-58-8) . The compound features a pyridine ring substituted at the 2- and 6-positions:

  • A methylamine group (-CH₂NHCH₃) at the 2-position.
  • A methylaminomethyl group (-CH₂NHCH₃) at the 6-position.

Properties

IUPAC Name

N-methyl-1-[6-(methylaminomethyl)pyridin-2-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c1-10-6-8-4-3-5-9(12-8)7-11-2/h3-5,10-11H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWZCDQKFQRKZKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NC(=CC=C1)CNC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-({6-[(methylamino)methyl]-pyridin-2-yl}methyl)amine typically involves the reaction of 2,6-bis(chloromethyl)pyridine with methylamine in an aqueous medium at room temperature. The reaction proceeds in two stages:

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-({6-[(methylamino)methyl]-pyridin-2-yl}methyl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Nucleophiles such as halides or amines in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce demethylated amines.

Scientific Research Applications

N-Methyl-N-({6-[(methylamino)methyl]-pyridin-2-yl}methyl)amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Methyl-N-({6-[(methylamino)methyl]-pyridin-2-yl}methyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or biochemical effects .

Comparison with Similar Compounds

N-Methyl-N-[(2-isopropyl-4-thiazolyl)-methyl]amine

  • Molecular Formula : C₈H₁₅N₃S (thiazole core) .
  • Key Differences :
    • Replaces the pyridine ring with a thiazole ring (containing sulfur and nitrogen).
    • Substituted with an isopropyl group at the 2-position of the thiazole.
  • Applications : Used in the synthesis of HIV protease inhibitors (e.g., ritonavir) due to its ability to form stable hydrogen bonds with enzyme active sites .

N-Methyl-N-[(6-pyrrolidin-1-ylpyridin-2-yl)methyl]amine

  • Molecular Formula : C₁₁H₁₇N₃ (PubChem CID: 24229485) .
  • Key Differences: Contains a pyrrolidine ring (five-membered cyclic amine) at the 6-position of the pyridine. Lacks the methylaminomethyl group at the 6-position.
  • Applications : Likely used as a ligand in catalysis or metal coordination due to pyrrolidine’s strong chelating ability .
  • Properties: The pyrrolidine group increases lipophilicity (logP ≈ 2.5–3.0), enhancing membrane permeability compared to the target compound’s polar methylamino groups.

2-Methylaminopyridine

  • Molecular Formula : C₆H₈N₂ (CAS: 4597-87-9) .
  • Key Differences: Simpler structure with a single methylamino group at the 2-position of pyridine. No substitution at the 6-position.
  • Properties : Lower molecular weight (108.14 g/mol) and reduced basicity (pKa ~6.5) compared to the target compound.

N-Methyl-N-[3-(pyridin-2-yloxy)benzyl]amine

  • Molecular Formula : C₁₃H₁₄N₂O (CAS: 871825-60-4) .
  • Key Differences :
    • Incorporates a benzyl group with a pyridyloxy substituent.
    • The oxygen atom in the ether linkage alters electronic properties.
  • Applications: Potential use in drug discovery for central nervous system targets due to enhanced blood-brain barrier penetration from the benzyl group .

N-Methyl-N-(thieno[2,3-b]pyridin-2-ylmethyl)amine

  • Molecular Formula : C₁₀H₁₁N₃S (CAS: N/A) .
  • Key Differences: Replaces pyridine with a thienopyridine ring (fused thiophene and pyridine). Sulfur atom introduces additional hydrogen-bond acceptor sites.
  • Applications: Potential in optoelectronics or as a kinase inhibitor scaffold due to sulfur’s electronic effects .
  • Properties : Thiophene’s electron-rich nature may enhance binding to metal ions or aromatic receptors.

Structural and Functional Analysis

Substituent Effects on Basicity

  • The target compound’s dual methylamino groups increase basicity (predicted pKa ~9–10) compared to monodentate analogs like 2-methylaminopyridine (pKa ~6.5) .
  • Pyrrolidine-containing analogs (e.g., ) exhibit even higher basicity due to the cyclic amine’s strong electron-donating effects.

Coordination Chemistry Potential

  • The target compound’s bidentate ligand capability (via pyridine nitrogen and methylamino groups) contrasts with monodentate ligands like 2-methylaminopyridine.
  • Thiazole- and thienopyridine-based analogs may exhibit unique metal-binding selectivity due to heteroatom differences .

Pharmacological Relevance

  • Thiazole derivatives (e.g., ) are prioritized in antiviral drug design for their metabolic stability.
  • Benzyl-substituted analogs (e.g., ) show promise in CNS-targeted therapies but may suffer from higher cytotoxicity.

Biological Activity

N-Methyl-N-({6-[(methylamino)methyl]-pyridin-2-yl}methyl)amine, with the CAS number 134956-67-5, is a chemical compound characterized by its unique molecular structure, which includes a pyridine ring substituted with methyl and methylamino groups. Its molecular formula is C₉H₁₅N₃, and it has a molar mass of 165.24 g/mol. This compound has garnered attention in various fields, particularly in biological research due to its potential therapeutic applications.

PropertyValue
Molecular FormulaC₉H₁₅N₃
Molar Mass165.24 g/mol
Density0.995 ± 0.06 g/cm³
Boiling Point237.3 ± 30.0 °C (Predicted)
pKa8.59 ± 0.10 (Predicted)

Synthesis

The synthesis of this compound typically involves the reaction of 2,6-bis(chloromethyl)pyridine with methylamine in an aqueous medium at room temperature. This process can be summarized in two stages:

  • Stage 1: The reaction between 2,6-bis(chloromethyl)pyridine and methylamine occurs in water at approximately 20°C.
  • Stage 2: Sodium hydroxide is added to the reaction mixture to complete the synthesis.

This compound acts primarily as a ligand, interacting with specific molecular targets such as enzymes or receptors. This interaction can modulate various biochemical pathways, potentially leading to therapeutic effects.

Research Findings

  • Anticonvulsant Activity : In studies examining the anticonvulsant properties of related compounds, modifications similar to those in this compound have shown promising results in inhibiting seizure activity (IC50 values reported around 5×1085\times 10^{-8} M) .
  • Enzyme Interactions : The compound has been used in biochemical assays to study enzyme interactions, demonstrating significant binding affinity which may lead to further therapeutic applications .
  • Antitumor Activity : Related compounds have exhibited cytotoxic effects against various cancer cell lines, indicating potential for this compound in oncology .

Case Studies

  • Insect Growth Regulation : A study on allatostatin analogues highlighted that N-methylation enhances biological activity, suggesting that similar modifications in this compound could improve its efficacy as an insect growth regulator .
  • Antibacterial Properties : Research on thiazole-linked compounds has shown that structural modifications can significantly enhance antibacterial activity against Gram-positive and Gram-negative bacteria, indicating that this compound could also exhibit such properties .

Q & A

Basic Synthesis

Q: What are the standard synthetic routes for preparing N-Methyl-N-({6-[(methylamino)methyl]-pyridin-2-yl}methyl)amine? A: The compound can be synthesized via reductive amination using methylamine and a pyridine-derived aldehyde (e.g., 6-formylpyridin-2-ylmethyl precursor) with reducing agents like sodium cyanoborohydride. Alternative routes involve nucleophilic substitution of halogenated pyridine intermediates with methylamine derivatives under basic conditions (e.g., K₂CO₃ in DMF) . Solvent choice (e.g., dichloromethane or toluene) and temperature control (room temp to 80°C) are critical for minimizing side reactions.

Advanced Synthesis

Q: How can reaction conditions be optimized to improve yield and purity for this compound? A: Optimize stoichiometric ratios of methylamine to aldehyde precursors (1.2–1.5:1) to drive reductive amination to completion. Use catalytic hydrogenation (H₂/Pd-C) for cleaner reduction compared to NaBH₃CN. Employ column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) or recrystallization (ethanol/water) for purification. Monitor competing reactions, such as over-alkylation, via TLC or HPLC-MS .

Basic Characterization

Q: What analytical techniques are essential for confirming the structure and purity of this compound? A: Use a combination of:

  • ¹H/¹³C NMR : Verify methylene (-CH₂-) and pyridine proton environments (δ 2.5–3.5 ppm for methylamino groups; δ 7.0–8.5 ppm for pyridine).
  • FT-IR : Confirm N-H stretches (~3300 cm⁻¹) and C=N/C-C aromatic vibrations.
  • XRD : Resolve crystal structure, particularly for metal-coordinated derivatives .
  • Elemental Analysis : Validate C/H/N ratios within ±0.3% of theoretical values.

Advanced Characterization

Q: How can researchers address challenges in characterizing paramagnetic metal complexes of this ligand? A: For paramagnetic species (e.g., Co(II) or Ni(II) complexes), use:

  • EPR Spectroscopy : Identify metal oxidation states and ligand-field splitting.
  • Magnetic Susceptibility Measurements : Quantify spin states (e.g., high-spin vs. low-spin).
  • UV-Vis-NIR : Detect d-d transitions and charge-transfer bands.
  • XAS (X-ray Absorption Spectroscopy) : Probe metal coordination geometry .

Biological Activity Screening

Q: What methodologies are used to assess the biological activity of this compound? A: Conduct:

  • Enzyme Inhibition Assays : Test against kinases or acetylcholinesterase using fluorescence-based substrates.
  • Antimicrobial Screening : Agar diffusion assays (e.g., MIC determination against S. aureus or E. coli).
  • Cellular Uptake Studies : Fluorescent tagging (e.g., FITC conjugation) and confocal microscopy .

Advanced Bioactivity Analysis

Q: How can structure-activity relationships (SAR) be studied for derivatives of this compound? A: Synthesize analogs with substituent variations (e.g., halogenation at pyridine positions, alkyl chain extensions). Evaluate changes in:

  • Binding Affinity : Surface plasmon resonance (SPR) or ITC for target proteins.
  • Thermodynamic Stability : DSC to assess ligand-receptor complex stability.
  • In Vivo Efficacy : Zebrafish or murine models for bioavailability and toxicity .

Coordination Chemistry

Q: What metal ions does this compound coordinate with, and how does this affect its reactivity? A: The pyridine and methylamino groups act as bidentate ligands for transition metals (e.g., Mn(II), Co(II), Ni(II)). Coordination enhances catalytic activity in oxidation reactions (e.g., epoxidation of alkenes) and stabilizes high-oxidation-state metals. Stability constants (log β) can be determined via potentiometric titration .

Computational Modeling

Q: What computational methods predict the compound’s interaction with biological targets? A: Perform:

  • Molecular Docking (AutoDock Vina) : Simulate binding to enzyme active sites (e.g., HIV-1 protease).
  • DFT Calculations (Gaussian 16) : Optimize geometry and calculate frontier orbitals (HOMO-LUMO gaps).
  • MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories .

Stability and Degradation

Q: What are the major degradation pathways under physiological conditions? A: The compound undergoes:

  • Oxidative Degradation : Catalyzed by cytochrome P450 enzymes, forming N-oxide derivatives.
  • Hydrolysis : pH-dependent cleavage of methylamino groups (t₁/₂ ~24 h at pH 7.4). Monitor via LC-MS and stabilize with antioxidants (e.g., ascorbic acid) .

Data Contradictions

Q: How should researchers resolve discrepancies in reported biological activity data? A: Cross-validate using:

  • Orthogonal Assays : Combine enzymatic and cell-based readouts.
  • Batch Reproducibility Tests : Control for synthetic variability (e.g., purity >95% by HPLC).
  • Meta-Analysis : Compare datasets across studies (e.g., PubChem BioAssay data) to identify outliers .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Methyl-N-({6-[(methylamino)methyl]-pyridin-2-yl}methyl)amine
Reactant of Route 2
Reactant of Route 2
N-Methyl-N-({6-[(methylamino)methyl]-pyridin-2-yl}methyl)amine

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